molecular formula C19H20FN B12596414 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine CAS No. 912339-35-6

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine

Cat. No.: B12596414
CAS No.: 912339-35-6
M. Wt: 281.4 g/mol
InChI Key: IWTLHROHXPXXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine is a pyrrolidine derivative featuring an ethenyl bridge substituted with a 4-fluorophenyl group and a 3-methylphenyl group.

Properties

CAS No.

912339-35-6

Molecular Formula

C19H20FN

Molecular Weight

281.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C19H20FN/c1-15-5-4-6-17(13-15)19(21-11-2-3-12-21)14-16-7-9-18(20)10-8-16/h4-10,13-14H,2-3,11-12H2,1H3

InChI Key

IWTLHROHXPXXEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)F)N3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and methylphenyl groups. One common synthetic route includes:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

The compound 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

Drug Development:
The fluorinated structure of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine makes it a candidate for developing pharmaceuticals targeting various diseases. Fluorination is known to improve the bioactivity and stability of compounds, which is crucial in designing effective drugs. Research indicates that fluorinated compounds constitute approximately 25% of small-molecule drugs currently in clinical use, highlighting the importance of this modification in drug design .

Case Studies:

  • A study demonstrated that derivatives of similar compounds exhibited significant activity against cancer cell lines, suggesting that 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine could have anticancer properties .
  • Another investigation focused on the mechanism of action, revealing that fluorinated compounds often interact with specific biological targets, such as enzymes and receptors, leading to modulation of their activity .

Materials Science

Organic Electronics:
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable films and its high thermal stability are advantageous for developing efficient organic electronic materials .

Case Studies:

  • Research on organic electroluminescent devices utilizing similar pyrrolidine derivatives showed improved performance metrics, indicating potential for commercial applications in display technologies .

Environmental Chemistry

Fluorinated Compounds Impact:
The introduction of fluorine into organic compounds can significantly alter their environmental behavior. Studies have shown that fluorinated substances tend to exhibit higher persistence in the environment due to their resistance to degradation . This raises concerns about their potential accumulation and toxicity.

Case Studies:

  • Investigations into the environmental fate of fluorinated compounds revealed that they can bioaccumulate in aquatic systems, necessitating further research into their ecological impact .

Data Table: Summary of Applications

Field Application Significance
Medicinal ChemistryDrug DevelopmentImproved bioactivity and metabolic stability
Materials ScienceOrganic ElectronicsHigh thermal stability and efficient device performance
Environmental ChemistryImpact AssessmentConcerns over persistence and bioaccumulation

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of specific biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted Ethenyl Pyrrolidines
  • Target Compound: Structure: Pyrrolidine linked to an ethenyl group with 4-fluorophenyl (electron-withdrawing) and 3-methylphenyl (electron-donating) substituents.
  • Analog from : 1-[2-[4-[1-(4-Fluorophenyl)-2-phenylprop-1-enyl]phenoxy]ethyl]pyrrolidine Structure: Contains a phenoxy-ethyl linker and additional phenyl group. Molecular Formula: Likely C₂₈H₂₉FNO (exact formula inferred). Key Features: Increased molecular weight and polarity due to the ether linkage; reduced membrane permeability compared to the target compound .
Halogenated Derivatives
  • CID 3024528 (): Structure: 1-[2-[1-(4-bromophenyl)-1-(4-fluorophenyl)ethoxy]ethyl]pyrrolidine hydrochloride. Molecular Formula: C₂₀H₂₃BrFNO (MW: 416.3 g/mol). Key Features: Bromine substituent enhances polarizability and molecular weight but reduces metabolic stability compared to the target’s methyl group .
Cyclohexyl and Spiro Derivatives
  • 1-[1-(3-Methylphenyl)cyclohexyl]pyrrolidine (): Structure: Cyclohexyl core with 3-methylphenyl and pyrrolidine groups. Molecular Formula: C₁₇H₂₅N (MW: 243.4 g/mol).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Estimated) Key Substituents
Target Compound C₁₉H₁₉FN 284.4 ~3.7–4.0 4-Fluorophenyl, 3-methylphenyl
CID 3024528 () C₂₀H₂₃BrFNO 416.3 ~4.5 Bromophenyl, ethoxy-ethyl
1-[1-(3-Methylphenyl)cyclohexyl]pyrrolidine C₁₇H₂₅N 243.4 ~3.2 Cyclohexyl, 3-methylphenyl
2-(4-Fluorophenyl)-1-[(4-methoxyphenyl)methyl]pyrrolidine () C₁₈H₂₀FNO 285.4 3.73 4-Fluorophenyl, 4-methoxyphenylmethyl

Notes:

  • The target compound’s methyl group enhances lipophilicity compared to polar analogs like methoxy derivatives ().
  • Bromine in CID 3024528 increases molecular weight and polarizability but may reduce bioavailability .

Biological Activity

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C19H20FN\text{C}_{19}\text{H}_{20}\text{F}\text{N}

This structure features a pyrrolidine ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine has been primarily explored through its interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several related compounds suggest that halogen substitutions, such as fluorine, enhance antibacterial activity.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (µg/mL)Target Organisms
1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidineTBDE. coli, Staphylococcus aureus
2,6-Dipyrrolidino-1,4-dibromobenzene75Bacillus subtilis
2,4,6-Tripyrrolidinochlorobenzene125Pseudomonas aeruginosa

The exact mechanism by which 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in microbial metabolism or cell wall synthesis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against a range of pathogens. The results indicated that compounds with fluorine substitutions displayed enhanced activity compared to their non-fluorinated counterparts .
  • Pharmacokinetics : Another study focused on the pharmacokinetic profile of similar compounds, revealing that the presence of a fluorine atom significantly altered absorption and distribution characteristics in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.